molecular formula C15H14N2O B8317755 2-(4-Methyl-pyridin-3-yl)-3,4-dihydro-2H-isoquinolin-1-one

2-(4-Methyl-pyridin-3-yl)-3,4-dihydro-2H-isoquinolin-1-one

Cat. No.: B8317755
M. Wt: 238.28 g/mol
InChI Key: NKWLQPFAKHTUGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Methyl-pyridin-3-yl)-3,4-dihydro-2H-isoquinolin-1-one is a useful research compound. Its molecular formula is C15H14N2O and its molecular weight is 238.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H14N2O

Molecular Weight

238.28 g/mol

IUPAC Name

2-(4-methylpyridin-3-yl)-3,4-dihydroisoquinolin-1-one

InChI

InChI=1S/C15H14N2O/c1-11-6-8-16-10-14(11)17-9-7-12-4-2-3-5-13(12)15(17)18/h2-6,8,10H,7,9H2,1H3

InChI Key

NKWLQPFAKHTUGG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NC=C1)N2CCC3=CC=CC=C3C2=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Using analogous reaction conditions as described in Example 1, 3,4-dihydro-2H-isoquinolin-1-one (I-23b: 150 mg, 1.0204 mmol) was reacted with 3-iodo-4-methyl-pyridine (223.4 mg, 1.0204 mmol), 1,4-dioxane (3 mL), copper iodide (19.4 mg, 0.1020 mmol), trans-N,N′-dimethyl-cyclohexyl-1,2-diamine (48.1 mL, 0.3061 mmol) and potassium phosphate (540.8 mg, 2.551 mmol) to afford the crude product. Purification by column chromatography on silica gel (50% ethylacetate in hexane) afforded 85 mg of the product (35% yield).
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
223.4 mg
Type
reactant
Reaction Step Two
[Compound]
Name
trans-N,N′-dimethyl-cyclohexyl-1,2-diamine
Quantity
48.1 mL
Type
reactant
Reaction Step Two
Name
potassium phosphate
Quantity
540.8 mg
Type
reactant
Reaction Step Two
Quantity
19.4 mg
Type
catalyst
Reaction Step Two
Quantity
3 mL
Type
solvent
Reaction Step Two
Yield
35%

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